molecular formula C8H8BrNO2 B13117680 1-(6-Bromo-4-methoxypyridin-3-yl)ethanone

1-(6-Bromo-4-methoxypyridin-3-yl)ethanone

Cat. No.: B13117680
M. Wt: 230.06 g/mol
InChI Key: TVBADHZPWMGQBX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(6-Bromo-4-methoxypyridin-3-yl)ethanone typically involves the bromination of 4-methoxypyridine followed by acetylation. One common method involves the reaction of 4-methoxypyridine with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6-position.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(6-Bromo-4-methoxypyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(6-Bromo-4-methoxypyridin-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(6-Bromo-4-methoxypyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

1-(6-Bromo-4-methoxypyridin-3-yl)ethanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

1-(6-bromo-4-methoxypyridin-3-yl)ethanone

InChI

InChI=1S/C8H8BrNO2/c1-5(11)6-4-10-8(9)3-7(6)12-2/h3-4H,1-2H3

InChI Key

TVBADHZPWMGQBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1OC)Br

Origin of Product

United States

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